N-(4-acetylphenyl)-2-methoxyacetamide
Description
N-(4-Acetylphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom and a methoxy group at the 2-position of the acetamide backbone. This compound is of interest in organic and medicinal chemistry due to its structural motifs, which are commonly found in bioactive molecules and synthetic intermediates.
For methoxy substitution, reaction with methoxyacetyl chloride or sodium methoxide could replace the chloro group in precursors like N-(4-acetylphenyl)-2-chloroacetamide .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)12-11(14)7-15-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
ORZFTELEAXKDTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Acetylphenyl)-2-chloroacetamide
- Structure : 4-Acetylphenyl group with a 2-chloro substituent.
- Reactivity : The chloro group is highly reactive in nucleophilic substitution (SN2), enabling the synthesis of sulfur-containing heterocycles (e.g., benzothiazoles) .
- Applications: Key intermediate for antimicrobial agents; used in the synthesis of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives .
- Key Difference : Higher reactivity compared to the methoxy analog, making it preferable for further functionalization.
N-(4-Acetylphenyl)-2-azidoacetamide
N-(4-Acetylphenyl)-2-(tetrazolyl)acetamide
N-(4-Methoxyphenyl)acetamide Derivatives
- Structure : Methoxy group on the phenyl ring instead of acetyl.
- Reactivity : Reduced electron-withdrawing effects compared to acetyl, altering solubility and electronic properties.
- Applications : Intermediate in dye synthesis and pharmaceuticals (e.g., phenacetin analogs) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Research Findings
Reactivity and Application Notes
- Methoxy vs. Chloro : The methoxy group in this compound reduces electrophilicity compared to the chloro analog, favoring stability over reactivity. This makes it suitable for applications requiring prolonged metabolic half-life .
- Tetrazole as Bioisostere : Tetrazole-containing analogs mimic carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .
- Azido Functionalization : Enables modular synthesis via click chemistry, advantageous in targeted drug delivery systems .
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